molecular formula C13H15ClO2 B104294 4-(4-Chlorophenyl)cyclohexanecarboxylic acid CAS No. 95233-37-7

4-(4-Chlorophenyl)cyclohexanecarboxylic acid

Cat. No. B104294
CAS RN: 95233-37-7
M. Wt: 238.71 g/mol
InChI Key: NXXDIEYTMQYWJU-UHFFFAOYSA-N
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Description

The compound "4-(4-Chlorophenyl)cyclohexanecarboxylic acid" is a chemical entity that can be associated with various chemical reactions and possesses distinct physical and chemical properties. It is related to other compounds such as 4-(4-chlorophenyl)cyclohexanol and 4-(4-chlorophenyl)cyclohexanone, which have been synthesized through various chemical reactions .

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, 4-(4-chlorophenyl)cyclohexanol was synthesized from chlorobenzene, cyclohexene, and acetyl chloride using a sequence of reactions including Friedel-Crafts reaction, Baeyer-Villiger reaction, and hydrolysis. The optimized synthesis conditions led to a total yield of 12.9%, which is an improvement over previous methods. Subsequently, 4-(4-chlorophenyl)cyclohexanol was oxidized to 4-(4-chlorophenyl)cyclohexanone with a yield of 87%, providing a new synthesis route for this compound .

Molecular Structure Analysis

The molecular structure of compounds related to "4-(4-Chlorophenyl)cyclohexanecarboxylic acid" has been determined in various studies. For example, the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with 4-chloroaniline resulted in the formation of rac-2-[(4-chlorophenyl)carbamoyl]-cis-cyclohexane-1-carboxylic acid, which was characterized by its orthorhombic crystal structure . This highlights the potential for diverse molecular geometries and interactions within this class of compounds.

Chemical Reactions Analysis

The reactivity of compounds within the same family has been investigated, revealing interesting chemical behaviors. Epoxidation reactions of cis- and trans-4-(p-chlorophenyl)-5-cyanocyclohexene with m-chloroperbenzoic acid have been studied, showing different product ratios depending on the solvent used. The epoxides were characterized using NMR spectra of the derived diols, mono-, and diacetates . This indicates that "4-(4-Chlorophenyl)cyclohexanecarboxylic acid" could also exhibit unique reactivity patterns in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been explored. For instance, the inclusion compounds of 4,4'-(cyclohexane-1,1-diyl)diphenol with chlorophenols were studied, revealing extensive hydrogen bonding and the kinetics of thermal decomposition, which followed the R2 contracting-area model . This suggests that "4-(4-Chlorophenyl)cyclohexanecarboxylic acid" may also form stable inclusion compounds and exhibit specific thermal behaviors.

Scientific Research Applications

Mesomorphism and Dielectric Properties

  • 4-(4-Chlorophenyl)cyclohexanecarboxylic acid and similar compounds have been synthesized and studied for their mesomorphic and dielectric properties. These compounds exhibit nematic mesophase and varying thermal stability and dielectric constants, indicating potential applications in materials science, particularly in the design of liquid crystals and related technologies (Karamysheva, Kovshev, & Barnik, 1976).

Photogeneration and Reactivity of Aryl Cations

  • The study of the photochemistry of 4-chlorophenol and related compounds has led to insights into reductive dehalogenation processes and the generation of aryl cations. These findings have implications in the synthesis and reactivity of complex organic compounds, contributing to advancements in organic chemistry (Protti, Fagnoni, Mella, & Albini, 2004).

Epoxide Characterization

  • The epoxidation of compounds related to 4-(4-Chlorophenyl)cyclohexanecarboxylic acid has been explored. This research is significant in understanding the chemical behavior of epoxides, which are crucial intermediates in the synthesis of various pharmaceuticals and fine chemicals (Roll & Huitric, 1966).

Synthesis and Characterization of Derivatives

  • N-(Arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, demonstrating the versatility of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid in forming structurally diverse compounds with potential applications in pharmaceuticals and material sciences (Özer, Arslan, VanDerveer, & Külcü, 2009).

Hydrodechlorination Studies

  • The hydrodechlorination of 4-chlorophenol using Pd/AC catalysts reveals important insights into water treatment and environmental remediation. This research contributes to the development of more effective methods for removing harmful chlorinated compounds from water (Calvo, Gilarranz, Casas, Mohedano, & Rodriguez, 2006).

Biocatalytic Synthesis

  • The biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol demonstrates the potential of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid derivatives in green chemistry and pharmaceutical synthesis. This approach highlights the efficiency and eco-friendliness of enzymatic reactions in organic synthesis (Chen et al., 2021).

Safety And Hazards

4-(4-Chlorophenyl)cyclohexanecarboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(4-chlorophenyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXDIEYTMQYWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964358
Record name trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)cyclohexanecarboxylic acid

CAS RN

95233-37-7, 49708-81-8
Record name 4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95233-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Reduce a solution of the product of STEP 2 (1.36 g) in EtOAc (50 mL) over 10% Pd/C under H2 (50 psi) for 14 h. Filter the catalyst and concentrate the solution to give the title compound (1.36 g).
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
G Venkatasatyanarayana, VL Rao, E Laxminarayana… - 2016 - nopr.niscpr.res.in
Encouraged by the various biological activities associated with hydrazone derivatives, the present paper describes the synthesis, characterization and antimicrobial evaluation of (E)-4-(…
Number of citations: 9 nopr.niscpr.res.in
H Britton, D Catterick, AN Dwyer… - … Process Research & …, 2012 - ACS Publications
The discovery and development of an efficient and more sustainable manufacturing route to the anti-pneumocystic agent atovaquone (2-((1R,4R)-4-(4-chlorophenyl)cyclohexyl)-3-…
Number of citations: 24 pubs.acs.org
SS Saralaya, S Kanakamajalu… - Mapana Journal of …, 2022 - researchgate.net
In the present work, studies were conducted towards the synthesis of 2-[trans-4-(4-chlorophenyl) cyclohexyl]-3-hydroxy-1, 4-naphthoquinone 5 with systematic reaction and …
Number of citations: 1 www.researchgate.net
SS SANJAY - researchgate.net
Present work reports a novel and commercially viable method for the synthesis of 2-chloro-3-[trans-4-(4-chlorophenyl) cyclohexyl]-1, 4-naphthoquinone 1 (an intermediate of popular …
Number of citations: 0 www.researchgate.net
CJ Du, ZD Wang, XK Wang, Y Zeng - Zeitschrift für Kristallographie …, 2020 - degruyter.com
C 13 H 15 ClO 2 , monoclinic, P2 1 /n (no. 14), a = 14.4696(7) Å, b = 9.5385(4) Å, c = 18.7042(11) Å, β = 112.619(2), V = 2383.0(2) Å 3 , Z = 8, R gt (F) = 0.0414, wR ref (F 2 ) = 0.1090, T …
Number of citations: 2 www.degruyter.com
MWJ Urquhart, B Bardsley, AJ Edwards… - Regulatory Toxicology …, 2018 - Elsevier
The mutagenic-impurity control strategy for a second generation manufacturing route to the non-mutagenic antipneumocystic agent atovaquone (2-((1R,4R)-4-(4-chlorophenyl)…
Number of citations: 8 www.sciencedirect.com
Ł Popiołek - Medicinal Chemistry Research, 2017 - Springer
Hydrazide–hydrazone derivatives are present in many bioactive molecules and display a wide variety of biological activities, such as antibacterial, antitubercular, antifungal, anticancer, …
Number of citations: 223 link.springer.com
Q Cui, CM Huntley, RP Lemieux - Journal of Materials Chemistry, 2009 - pubs.rsc.org
Chiral perturbations exerted by the dopants 6,6′-diheptyloxy-2,2′-spirobiindan-1,1′-dione (2) and 6,6′-diheptoyloxy-2,2′-spirobiindan-1,1′-dione (4) in the SmC phase of the …
Number of citations: 6 pubs.rsc.org
P Claes - 2013 - biblio.ugent.be
The experiments performed in this PhD thesis aim at the development of new entries into the synthesis of heterocyclic quinones and the development of new quinone leads active …
Number of citations: 1 biblio.ugent.be
MU Reddy, MCS Reddy - World Journal …, 2017 - wjpr.s3.ap-south-1.amazonaws.com
Hydrazide–hydrazone derivatives are present in many bioactive molecules and display a wide variety of biological activities, such as antibacterial, antitubercular, antifungal, anticancer, …
Number of citations: 2 wjpr.s3.ap-south-1.amazonaws.com

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